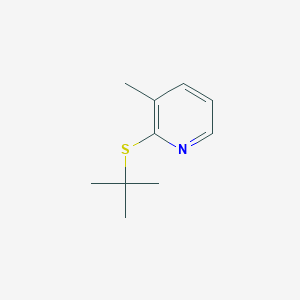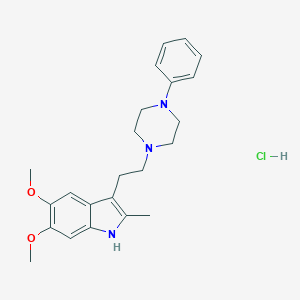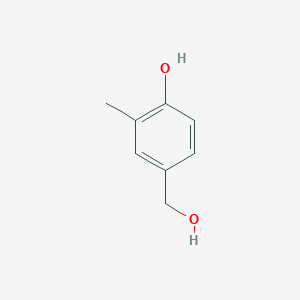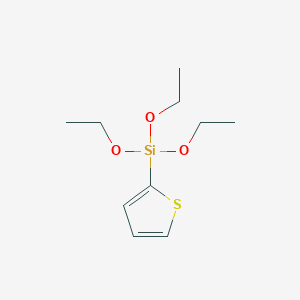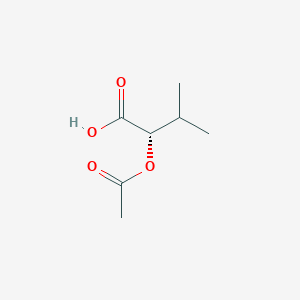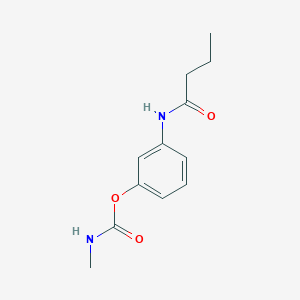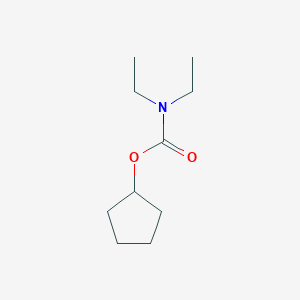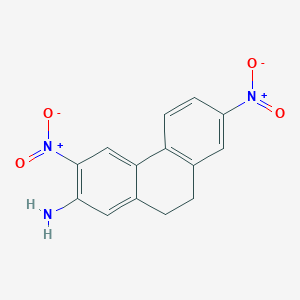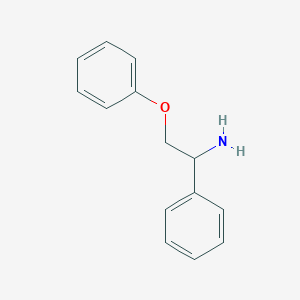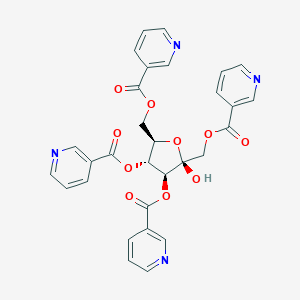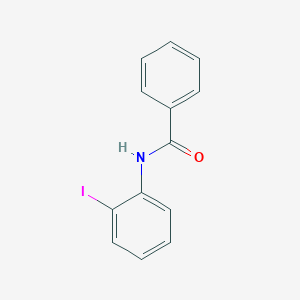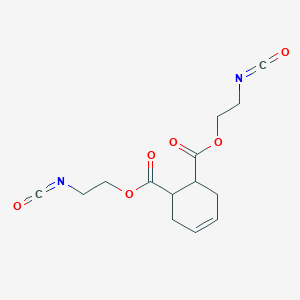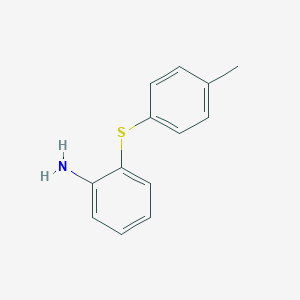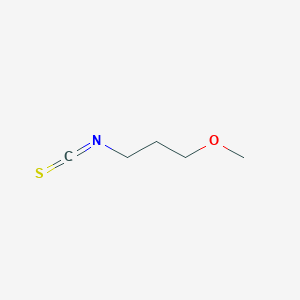
3-Methoxypropyl isothiocyanate
Vue d'ensemble
Description
3-Methoxypropyl isothiocyanate is a chemical compound with the formula C5H9NOS . It is a product that can be found in the Brassicaceae family of plants .
Synthesis Analysis
Isothiocyanates, including 3-Methoxypropyl isothiocyanate, can be synthesized from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate intermediate .Molecular Structure Analysis
The molecular structure of 3-Methoxypropyl isothiocyanate consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The IUPAC Standard InChIKey for this compound is UKVFWFDXYBLOLU-UHFFFAOYSA-N .Chemical Reactions Analysis
Isothiocyanates, including 3-Methoxypropyl isothiocyanate, have been shown to exhibit various chemical reactions. They can induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis . They also have the potential to inhibit microorganisms .Physical And Chemical Properties Analysis
3-Methoxypropyl isothiocyanate has a molecular weight of 131.196 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.Applications De Recherche Scientifique
Biological Research: Antimicrobial and Anti-inflammatory Properties
Isothiocyanates, including 3-Methoxypropyl isothiocyanate, have been studied for their antimicrobial and anti-inflammatory properties . They are known to exhibit various biological characteristics that make them valuable in the study of disease mechanisms and potential therapeutic agents.
Synthetic Chemistry: Versatile Transformations
In synthetic chemistry, isothiocyanates serve as platforms for versatile transformations due to their reactive functional group . Researchers utilize 3-Methoxypropyl isothiocyanate in the synthesis of complex molecules, exploring its reactivity and applications in creating new compounds.
Pharmaceutical Research: Cancer Chemoprevention
Studies have indicated that isothiocyanates may have chemopreventive potential against cancer . 3-Methoxypropyl isothiocyanate could be used in pharmaceutical research to develop new drugs with anticancer properties.
Agricultural Studies: Plant Protection
Isothiocyanates are known for their role in plant defense mechanisms. Research into 3-Methoxypropyl isothiocyanate could lead to the development of natural pesticides or herbicides that protect crops without harming the environment .
Food Science: Preservation and Health Benefits
The antioxidant properties of isothiocyanates can be harnessed in food preservation to extend shelf life and maintain nutritional quality. Additionally, their health benefits, such as reducing the risk of certain diseases, make them a focus of food science research .
Environmental Science: Pollution Mitigation
Research into isothiocyanates like 3-Methoxypropyl isothiocyanate may provide insights into mitigating environmental pollution. Their potential to react with pollutants and neutralize harmful compounds is an area of interest in environmental science .
Material Science: Innovative Materials
The unique properties of isothiocyanates can be applied in material science to develop innovative materials with specific desired characteristics, such as increased durability or reactivity for industrial applications .
Analytical Chemistry: Chemical Analysis
3-Methoxypropyl isothiocyanate can be used as a reagent in analytical chemistry for the detection and quantification of various substances. Its reactivity makes it suitable for use in chromatography and spectrometry .
Safety And Hazards
Propriétés
IUPAC Name |
1-isothiocyanato-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFWFDXYBLOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170242 | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropyl isothiocyanate | |
CAS RN |
17702-11-3 | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPROPYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

